molecular formula C22H17ClN2O4 B3928204 2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B3928204
M. Wt: 408.8 g/mol
InChI Key: UCMXEJCHULNGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as C16 and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of C16 involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation. By inhibiting these pathways, C16 induces apoptosis in cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
C16 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, C16 has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, C16 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of using C16 for lab experiments is its high potency and specificity. Additionally, C16 is readily available and can be easily synthesized. However, one of the limitations of using C16 is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling C16.

Future Directions

There are several future directions for the study of C16. One potential direction is to explore the potential of C16 as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies can be conducted to elucidate the mechanism of action of C16 and to identify potential targets for C16. Furthermore, studies can be conducted to optimize the synthesis of C16 and to improve its pharmacokinetic properties.
Conclusion:
In conclusion, C16 is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to exhibit anticancer and anti-inflammatory activity. While there are some limitations to using C16, its high potency and specificity make it a promising candidate for further research. Future studies can help to elucidate the mechanism of action of C16 and to identify potential therapeutic targets for this compound.

Scientific Research Applications

C16 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, C16 has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, C16 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-19-9-7-13(11-20(19)28-2)22-25-17-12-14(8-10-18(17)29-22)24-21(26)15-5-3-4-6-16(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMXEJCHULNGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

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